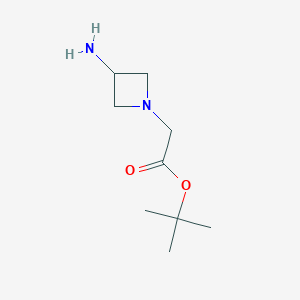

Tert-butyl 2-(3-aminoazetidin-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

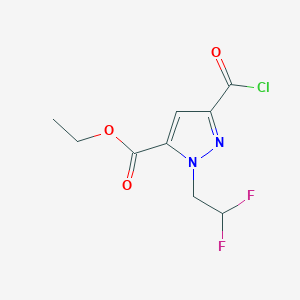

“Tert-butyl 2-(3-aminoazetidin-1-yl)acetate” is a chemical compound with the molecular formula C9H18N2O2 . It is related to tert-butyl acetate, which is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners , and tert-butylamine, a colorless liquid with a typical amine-like odor .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-(3-aminoazetidin-1-yl)acetate” can be represented by the InChI code: 1S/C9H18N2O2/c1-9(2,3)13-8(12)6-11-4-7(10)5-11/h7H,4-6,10H2,1-3H3 .Physical And Chemical Properties Analysis

“Tert-butyl 2-(3-aminoazetidin-1-yl)acetate” has a molecular weight of 186.25 . It is a liquid at room temperature .Scientific Research Applications

Enantioselective Synthesis

"Tert-butyl 2-(3-aminoazetidin-1-yl)acetate" and its derivatives play a critical role in the enantioselective synthesis of amino acid analogues, contributing to the development of pharmaceuticals and biologically active compounds. For instance, Arvanitis et al. (1998) demonstrated the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids, using tert-butyl bromoacetate through electrophilic attack processes, highlighting its importance in synthesizing complex amino acid derivatives with potential pharmaceutical applications Arvanitis et al., 1998.

Molecular Structure Analysis

Boraei et al. (2021) synthesized new triazolyl-indole derivatives incorporating "tert-butyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate", which was characterized through X-ray diffraction, NMR, and DFT studies. These compounds' molecular structures and interactions were thoroughly analyzed, providing insights into their potential as scaffolds for further chemical and pharmaceutical research Boraei et al., 2021.

Ligand Design for Asymmetric Catalysis

In the field of catalysis, derivatives of "Tert-butyl 2-(3-aminoazetidin-1-yl)acetate" have been explored for designing chiral ligands. Imamoto et al. (2012) developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of alkenes. This research underscores the utility of such derivatives in creating highly effective catalysts for synthesizing enantiomerically pure pharmaceutical ingredients Imamoto et al., 2012.

Unnatural Amino Acid Derivatives Synthesis

Patil and Luzzio (2017) reported the synthesis of triazolylalanine analogues from a novel "tert-butyl 2-(1-oxoisoindolin-2-yl)acetate" derivative, showcasing its role in producing unnatural amino acid derivatives through click chemistry. This work contributes to the development of novel peptides and proteins with modified properties for various applications, including therapeutic agents Patil & Luzzio, 2017.

Safety and Hazards

properties

IUPAC Name |

tert-butyl 2-(3-aminoazetidin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)6-11-4-7(10)5-11/h7H,4-6,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISBMFPMWCRDQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CC(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(3-aminoazetidin-1-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R,5S)-rel-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)

![3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2692065.png)

![Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate](/img/structure/B2692076.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2692078.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2692079.png)